Cas no 1604036-91-0 (1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative featuring a pyrazole core functionalized with a 4-methylbenzyl group and a pinacol boronate moiety. This compound is primarily utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The pinacol boronate group enhances stability and solubility in organic solvents, facilitating handling and storage. Its structural design ensures efficient reactivity with aryl halides under mild conditions, making it valuable in pharmaceutical and materials science research. The 4-methylbenzyl substituent further contributes to steric and electronic tuning, broadening its applicability in targeted synthetic pathways. Suitable for controlled environments due to moisture sensitivity.
1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1604036-91-0 structure
Product Name:1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1604036-91-0
MF:C17H23BN2O2
MW:298.187724351883
MDL:MFCD28718235
CID:5143732
PubChem ID:90105983
Update Time:2025-10-24

1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1H-Pyrazole, 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1604036-91-0
    • CS-0177040
    • 1-[(4-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • A1-02741
    • DB-406693
    • AS-73521
    • AKOS037647396
    • D93700
    • 1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • SCHEMBL15653404
    • 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • MDL: MFCD28718235
    • Inchi: 1S/C17H23BN2O2/c1-13-6-8-14(9-7-13)11-20-12-15(10-19-20)18-21-16(2,3)17(4,5)22-18/h6-10,12H,11H2,1-5H3
    • InChI Key: MFWKFBKAEAKCDG-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)C=C(B2OC(C)(C)C(C)(C)O2)C=N1

Computed Properties

  • Exact Mass: 298.1852581g/mol
  • Monoisotopic Mass: 298.1852581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų

1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D758940-250mg
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
250mg
$260 2024-06-06
eNovation Chemicals LLC
D758940-1g
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
1g
$535 2024-06-06
1PlusChem
1P00RO93-250mg
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
250mg
$273.00 2024-06-20
1PlusChem
1P00RO93-1g
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
1g
$554.00 2024-06-20
Aaron
AR00ROHF-250mg
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
250mg
$315.00 2025-02-10
Aaron
AR00ROHF-1g
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
1g
$690.00 2025-02-10
A2B Chem LLC
AM90343-250mg
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole
1604036-91-0 95%
250mg
$295.00 2024-04-20
A2B Chem LLC
AM90343-1g
1-(4-Methyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole
1604036-91-0 95%
1g
$626.00 2024-04-20
eNovation Chemicals LLC
D758940-1g
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
1g
$535 2025-02-26
eNovation Chemicals LLC
D758940-250mg
1-[(4-methylphenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1604036-91-0 95%
250mg
$260 2025-02-26

1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature

Additional information on 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Introduction to 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1604036-91-0)

1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1604036-91-0, represents a fascinating intersection of boronic acid derivatives and heterocyclic chemistry. Boronic acid-containing molecules are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry that enables the efficient construction of complex molecular frameworks. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety in this compound enhances its stability and reactivity, making it an attractive building block for the synthesis of more intricate pharmacophores.

The pyrazole core is another key feature of this molecule. Pyrazole derivatives are among the most versatile scaffolds in drug discovery due to their broad biological activity and favorable pharmacokinetic properties. They have been extensively explored as intermediates in the development of antiviral, anti-inflammatory, and anticancer agents. The combination of a pyrazole ring with a boronic ester functionality opens up numerous possibilities for further functionalization and derivatization, allowing chemists to tailor the properties of the molecule for specific therapeutic applications.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The use of transition-metal-catalyzed cross-coupling reactions has revolutionized the way complex organic molecules are constructed, and compounds like 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serve as invaluable reagents in these processes. For instance, studies have demonstrated its utility in generating biaryl structures that are prevalent in many bioactive natural products and drug candidates. The tetramethyl substitution on the dioxaborolane group not only improves handling stability but also influences electronic properties, which can be fine-tuned to modulate reactivity in subsequent transformations.

In the realm of medicinal chemistry, the exploration of pyrazole derivatives has been particularly fruitful. These compounds exhibit a wide spectrum of biological activities due to their ability to interact with various biological targets. For example, certain pyrazole-based molecules have shown promise as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The 4-methylbenzyl group appended to the pyrazole ring may contribute to solubility and metabolic stability while also providing a handle for further derivatization via selective reactions such as oxidation or reduction.

The synthesis of 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step processes that begin with the preparation of the pyrazole core followed by functionalization at the 4-position with a boronic ester derivative. The use of protecting groups ensures that reactive sites are selectively modified without unwanted side reactions. Recent reports have highlighted improvements in synthetic routes that enhance yield and purity while minimizing waste generation—a critical consideration in modern pharmaceutical manufacturing.

One particularly noteworthy application of this compound is in the development of novel materials for photodynamic therapy (PDT). Boron-containing compounds have been increasingly studied for their potential as photosensitizer carriers due to their ability to accumulate in tumor tissues and respond to light activation. The tetramethyl-dioxaborolane group provides excellent stability under physiological conditions while remaining reactive under irradiation with specific wavelengths. This property makes it an ideal candidate for designing next-generation PDT agents that can be precisely targeted to diseased tissues.

The role of computational chemistry has also become increasingly prominent in optimizing derivatives like 1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Molecular modeling techniques allow researchers to predict binding affinities and metabolic pathways before experimental validation is undertaken. This approach accelerates drug discovery pipelines by identifying promising candidates early in the process while minimizing costly failures later on. The integration of machine learning algorithms has further enhanced predictive accuracy by leveraging large datasets generated from past experiments.

Future directions for research on this compound may include exploring its potential as an intermediate for developing new antibiotics or antifungal agents. The structural features present make it amenable to modifications that could enhance bioactivity against resistant strains of pathogens. Additionally, pyrazole-based scaffolds continue to be a focus area for designing molecules that can modulate immune responses—this is particularly relevant given recent challenges related to autoimmune diseases and infections requiring immunomodulatory therapy.

In conclusion,1-(4-Methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1604036-91-0) represents a compelling example of how functional group combinations can lead to versatile chemical entities with broad applications across multiple disciplines including pharmaceuticals, materials science, and biotechnology。 Its unique structure offers opportunities for innovation through both experimental synthesis and computational design, making it an essential tool for researchers seeking novel molecular architectures。

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd